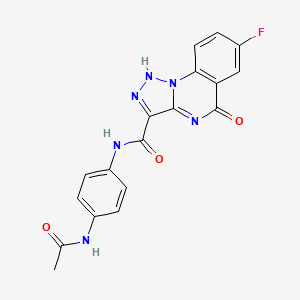
C18H13FN6O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-fluorophenoxymethyl)phenyl]-7-oxo-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxamide involves several steps. One common method includes the reaction of 5-chloro-6-methoxycarbonyl uracil with appropriate reagents to form the desired compound . The reaction conditions are typically mild, and the process is suitable for industrial production due to its high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-fluorophenoxymethyl)phenyl]-7-oxo-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxamide: has several scientific research applications:
Chemistry: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Biology: The compound is utilized in structure-based drug design and refinement of x-ray crystal complexes.
Industry: The compound is used in various industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxymethyl)phenyl]-7-oxo-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, N-[2-(4-fluorophenoxymethyl)phenyl]-7-oxo-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxamide stands out due to its unique structure and properties. Similar compounds include:
Caffeine (C8H10N4O2): A central nervous system stimulant with a different mechanism of action.
Bupropion (C13H18ClNO): An antidepressant with a distinct chemical structure and pharmacological profile.
Acetaminophen (C8H9NO2): A widely used analgesic and antipyretic with a different mode of action.
These comparisons highlight the uniqueness of N-[2-(4-fluorophenoxymethyl)phenyl]-7-oxo-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxamide
Properties
Molecular Formula |
C18H13FN6O3 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C18H13FN6O3/c1-9(26)20-11-3-5-12(6-4-11)21-18(28)15-16-22-17(27)13-8-10(19)2-7-14(13)25(16)24-23-15/h2-8,24H,1H3,(H,20,26)(H,21,28) |
InChI Key |
FVJPQQWQXCVFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















